FPR2 Selectivity Over FPR1: BMS-986235 vs. Compound 43
BMS-986235 demonstrates profound FPR2 selectivity, in stark contrast to the dual FPR1/FPR2 agonist profile of comparator Compound 43. BMS-986235's selectivity window (>6,800-fold over human FPR1) ensures pathway-specific modulation, whereas Compound 43's dual agonism has been shown to drive divergent, and in some cases pathological, inflammatory outcomes in vivo [1].
| Evidence Dimension | Receptor Selectivity (hFPR2 vs. hFPR1) |
|---|---|
| Target Compound Data | hFPR2 EC50 = 0.41 nM; hFPR1 EC50 > 2,800 nM |
| Comparator Or Baseline | Compound 43: Dual FPR1/FPR2 agonist |
| Quantified Difference | >6,800-fold selectivity for FPR2 over FPR1 vs. dual agonist profile |
| Conditions | Cellular cAMP and calcium mobilization assays using recombinant human receptors |
Why This Matters
This selectivity is not a nuance; it is a functional prerequisite for avoiding FPR1-mediated pro-fibrotic and pro-inflammatory macrophage recruitment, as demonstrated in side-by-side in vivo models.
- [1] Asahina Y, Wurtz NR, Arakawa K, et al. Discovery of BMS-986235/LAR-1219: A Potent Formyl Peptide Receptor 2 (FPR2) Selective Agonist for the Prevention of Heart Failure. J Med Chem. 2020;63(17):9003-9019. View Source
